molecular formula C14H18BrNO2 B13084296 (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate

(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate

Cat. No.: B13084296
M. Wt: 312.20 g/mol
InChI Key: ZEQMFZXXZHUMAH-GXFFZTMASA-N
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Description

®-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring substituted with a methyl ester group and a 4-bromophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-1-(4-bromophenyl)ethanol and ®-pyrrolidine-2-carboxylic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the 4-bromophenyl group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.

    Catalysis: Employed in catalytic reactions to induce chirality in target molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Material Science: Utilized in the synthesis of materials with specific properties.

    Agrochemicals: Investigated for its potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The bromophenyl group may enhance its binding through hydrophobic interactions, while the pyrrolidine ring can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    ®-Methyl 1-((S)-1-(4-chlorophenyl)ethyl)pyrrolidine-2-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

Uniqueness

    Bromine Substitution: The presence of the bromine atom in ®-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

methyl (2R)-1-[(1S)-1-(4-bromophenyl)ethyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C14H18BrNO2/c1-10(11-5-7-12(15)8-6-11)16-9-3-4-13(16)14(17)18-2/h5-8,10,13H,3-4,9H2,1-2H3/t10-,13+/m0/s1

InChI Key

ZEQMFZXXZHUMAH-GXFFZTMASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N2CCC[C@@H]2C(=O)OC

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCCC2C(=O)OC

Origin of Product

United States

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